An In-depth Technical Guide to Trimethoxy(3,3,3-trifluoropropyl)silane: Properties and Applications
An In-depth Technical Guide to Trimethoxy(3,3,3-trifluoropropyl)silane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound of significant interest in materials science and surface chemistry. Its unique molecular structure, featuring a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, imparts a combination of desirable properties, including hydrophobicity, oleophobicity, and the ability to form durable surface modifications. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications, with a focus on experimental protocols relevant to research and development.
Core Chemical and Physical Properties
The fundamental properties of trimethoxy(3,3,3-trifluoropropyl)silane are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
General and Physical Properties
| Property | Value |
| CAS Number | 429-60-7[1][2][3] |
| Molecular Formula | C6H13F3O3Si[1][2][3] |
| Molecular Weight | 218.25 g/mol [1][2][3] |
| Appearance | Colorless liquid |
| Boiling Point | 144 °C[1][2] |
| Density | 1.142 g/cm³ at 20 °C[1][2] |
| Refractive Index (n20/D) | 1.355[2] |
Safety and Handling
| Property | Value |
| Flash Point | 38 °C (closed cup)[1][2][4] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Storage | Store at 10°C - 25°C in a dry, well-ventilated place under an inert gas like nitrogen.[1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[4][5] |
Chemical Reactivity and Mechanism of Action
The utility of trimethoxy(3,3,3-trifluoropropyl)silane as a surface modifying agent stems from the reactivity of its trimethoxysilyl group. The core chemical processes are hydrolysis and condensation, which are typically catalyzed by the presence of acid or base.
In the presence of water, the methoxy groups (-OCH3) undergo hydrolysis to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. These silanol groups are highly reactive and can undergo two primary types of condensation reactions:
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Self-Condensation : Silanol groups on adjacent molecules can react with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network.
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Surface Reaction : The silanol groups can also react with hydroxyl groups present on the surface of a substrate (e.g., glass, metal oxides, ceramics) to form a covalent bond, effectively grafting the trifluoropropyl groups to the surface.
The trifluoropropyl group is chemically stable and provides a low-energy surface, which is responsible for the resulting hydrophobic and oleophobic properties.
Applications in Research and Development
The primary application of trimethoxy(3,3,3-trifluoropropyl)silane is in the creation of functional coatings and surface treatments. The fluorinated nature of the trifluoropropyl group provides excellent hydrophobic and oleophobic properties to surfaces. This is valuable for a range of applications, including:
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Self-cleaning surfaces : By creating superhydrophobic surfaces, water droplets can easily roll off, carrying away contaminants.
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Anti-fouling coatings : The low surface energy can prevent the adhesion of microorganisms and other unwanted materials.
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Moisture barriers : It can be used to protect sensitive materials from moisture.
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Coupling agent : It can act as a bridge between inorganic substrates and organic polymers, enhancing the mechanical properties and adhesion of composite materials.
Experimental Protocols
The following is a detailed methodology for the creation of a superhydrophobic surface on copper, adapted from a peer-reviewed study. This protocol provides a practical example of how trimethoxy(3,3,3-trifluoropropyl)silane can be used in a laboratory setting.
Protocol: Fabrication of a Superhydrophobic Copper Surface
Materials:
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Copper substrates
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Silver nitrate (B79036) (AgNO3)
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Trimethoxy(3,3,3-trifluoropropyl)silane
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Distilled water
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Beakers
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Oven
Procedure:
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Substrate Preparation:
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Clean the copper substrates thoroughly to remove any organic contaminants and oxide layers. This can be achieved by sonication in acetone, followed by rinsing with ethanol and distilled water, and drying under a stream of nitrogen.
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Preparation of the Treatment Solution:
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Prepare a 0.1 mol/L solution of silver nitrate in distilled water.
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In a separate beaker, prepare the final treatment solution by mixing the silver nitrate solution, ethanol, and trimethoxy(3,3,3-trifluoropropyl)silane. The final concentrations should be:
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Silver nitrate: 0.1 mol/L
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Ethanol: 5% v/v
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Trimethoxy(3,3,3-trifluoropropyl)silane: 5% v/v
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Surface Modification:
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Immerse the cleaned copper substrates into the treatment solution for 5 seconds at room temperature.
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The immersion step facilitates the deposition of a rough silver layer and the simultaneous hydrolysis and condensation of the silane (B1218182) on the surface.
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Post-Treatment:
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Remove the substrates from the solution and wash them thoroughly with distilled water to remove any unreacted chemicals.
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Dry the substrates in an oven at 150 °C for one hour. This step helps to complete the condensation and curing of the silane layer, forming a durable hydrophobic coating.
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Characterization:
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The hydrophobicity of the surface can be characterized by measuring the water contact angle using a goniometer. A superhydrophobic surface is typically defined as having a water contact angle greater than 150°.
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